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Abstract

This technical guide provides an in-depth exploration of the thermodynamic properties of
branched alkanes. It has long been established that branched alkanes are thermodynamically
more stable than their linear isomers, a phenomenon with significant implications in fields
ranging from petroleum chemistry to medicinal chemistry. This document summarizes key
thermodynamic parameters, details the experimental and theoretical methodologies used to
determine these properties, and provides visual representations of the underlying principles. All
guantitative data are presented in structured tables for ease of comparison, and key
experimental and logical workflows are illustrated using diagrams.

Introduction: The Stability of Branched Alkanes

Alkanes, the simplest class of hydrocarbons, exhibit fascinating variations in their
thermodynamic properties based on their molecular structure. A key principle is that branched-
chain alkanes are generally more thermodynamically stable than their straight-chain
counterparts with the same number of carbon atoms.[1][2] This increased stability is reflected in
their lower standard enthalpies of formation and heats of combustion.[3][4] The reasons for this
enhanced stability are multifaceted and have been a subject of considerable discussion in
chemical literature. Key contributing factors include electron correlation effects, electrostatic
interactions, and differences in steric energy.[5][6][7] More compact, branched structures lead
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to a decrease in the molecular surface area per atom, resulting in a lower overall energy state.

[6]

This guide will delve into the core thermodynamic properties of branched alkanes, namely:

Standard Enthalpy of Formation (AHf°)

Standard Molar Entropy (S°)

Standard Gibbs Free Energy of Formation (AGf°)

Molar Heat Capacity (Cp)

Quantitative Thermodynamic Data

The following tables summarize the standard thermodynamic properties of selected branched
alkanes from C4 to C10 at 298.15 K and 1 bar. These values have been compiled from various
sources and provide a basis for comparing the effects of branching on thermodynamic stability.

Table 1: Standard Enthalpy of Formation (AHf°) of Branched Alkanes (gas phase, kJ/mol)
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Alkane IUPAC Name AHf° (kJ/mol)
C4H10 Isobutane (2-Methylpropane) -134.2
C5H12 Isopentane (2-Methylbutane) -153.3
Neopentane (2,2-

Dimethylpropane) 1660

C6H14 Isohexane (2-Methylpentane) -174.5
3-Methylpentane -171.9

2,2-Dimethylbutane -185.8

2,3-Dimethylbutane -179.1

C7H16 2-Methylhexane -195.0
3-Methylhexane -192.3

2,2-Dimethylpentane -206.3

2,3-Dimethylpentane -199.2

2,4-Dimethylpentane -203.8

3,3-Dimethylpentane -201.7

3-Ethylpentane -190.0

2,2,3-Trimethylbutane -204.2

C8H18 2-Methylheptane -215.5
3-Methylheptane -212.8

4-Methylheptane -212.0

2,2-Dimethylhexane -226.4

2,3-Dimethylhexane -219.7

2,4-Dimethylhexane -224.3

2,5-Dimethylhexane -221.3

3,3-Dimethylhexane -222.2
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3,4-Dimethylhexane -217.6
2,2,3-Trimethylpentane -225.9
2,2,4-Trimethylpentane -224.1
2,3,3-Trimethylpentane -221.8
2,3,4-Trimethylpentane -219.7
C9H20 2-Methyloctane -236.0
2,2,5-Trimethylhexane -242.3
C10H22 2,2,3,3-Tetramethylhexane -261.1

Note: Data compiled and averaged from multiple sources. Minor variations may exist between

different references.

Table 2: Standard Molar Entropy (S°) of Branched Alkanes (gas phase, J/mol-K)
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Alkane IUPAC Name S° (J/Imol-K)
C4H10 Isobutane (2-Methylpropane) 294.6
C5H12 Isopentane (2-Methylbutane) 343.6
Neopentane (2,2-

Dimethylpropane) 3064

C6H14 Isohexane (2-Methylpentane) 387.3
3-Methylpentane 382.4

2,2-Dimethylbutane 358.2

2,3-Dimethylbutane 369.5

C7H16 2-Methylhexane 423.1
3-Methylhexane 427.8

2,2-Dimethylpentane 400.8

2,3-Dimethylpentane 412.1

2,4-Dimethylpentane 409.2

3,3-Dimethylpentane 398.7

3-Ethylpentane 419.7

2,2,3-Trimethylbutane 391.2

C8H18 2-Methylheptane 461.5
3-Methylheptane 466.1

4-Methylheptane 466.1

2,2-Dimethylhexane 439.3

2,3-Dimethylhexane 450.6

2,4-Dimethylhexane 447.7

2,5-Dimethylhexane 444.8

3,3-Dimethylhexane 437.2
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3,4-Dimethylhexane 454.4
2,2,3-Trimethylpentane 429.7
2,2,4-Trimethylpentane 424.7
2,3,3-Trimethylpentane 427.2
2,3,4-Trimethylpentane 441.8
C9H20 2-Methyloctane 500.0
2,2,5-Trimethylhexane 479.9
C10H22 2,2,3,3-Tetramethylhexane 465.3

Note: Data compiled and averaged from multiple sources.[3][5] Minor variations may exist

between different references.

Table 3: Standard Gibbs Free Energy of Formation (AGf°) of Branched Alkanes (gas phase,

kJ/mol)
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Alkane IUPAC Name AGf° (kJ/mol)
C4H10 Isobutane (2-Methylpropane) -20.8
C5H12 Isopentane (2-Methylbutane) -12.2
Neopentane (2,2-

Dimethylpropane) 4.9

C6H14 Isohexane (2-Methylpentane) -4.2
3-Methylpentane -2.5

2,2-Dimethylbutane -9.2

2,3-Dimethylbutane -5.9

C7H16 2-Methylhexane 3.8
3-Methylhexane 5.4

2,2-Dimethylpentane -2.5

2,3-Dimethylpentane 1.3

2,4-Dimethylpentane -0.4

3,3-Dimethylpentane 0.8

3-Ethylpentane 7.9

2,2,3-Trimethylbutane -3.8

C8H18 2-Methylheptane 11.7
3-Methylheptane 13.4

4-Methylheptane 13.4

2,2-Dimethylhexane 5.4

2,3-Dimethylhexane 9.2

2,4-Dimethylhexane 7.1

2,5-Dimethylhexane 10.0

3,3-Dimethylhexane 8.8
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3,4-Dimethylhexane 11.7

2,2,3-Trimethylpentane 4.6

2,2,4-Trimethylpentane 1.7

2,3,3-Trimethylpentane 5.4

2,3,4-Trimethylpentane 8.4

C9H20 2-Methyloctane 19.7
2,2,5-Trimethylhexane 13.0

C10H22 2,2,3,3-Tetramethylhexane 12.1

Note: Calculated using AGf® = AHf° - TAS® from the data in Tables 1 and 2, with entropy of
formation of elements taken into account.[3][8]

Table 4: Molar Heat Capacity (Cp) of Branched Alkanes (gas phase, J/mol-K)
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Alkane IUPAC Name Cp (J/mol-K)
C4H10 Isobutane (2-Methylpropane) 97.5
C5H12 Isopentane (2-Methylbutane) 120.3

Neopentane (2,2-

Dimethylpropane)

122.2

C6H14 Isohexane (2-Methylpentane) 144.3
3-Methylpentane 1435
2,2-Dimethylbutane 143.5
2,3-Dimethylbutane 142.7
C7H16 2-Methylhexane 167.8
3-Methylhexane 167.0
2,2-Dimethylpentane 165.7
2,3-Dimethylpentane 165.7
2,4-Dimethylpentane 164.8
3,3-Dimethylpentane 166.1
3-Ethylpentane 165.7
2,2,3-Trimethylbutane 164.0
C8H18 2-Methylheptane 191.2
3-Methylheptane 190.4
4-Methylheptane 190.4
2,2-Dimethylhexane 188.7
2,3-Dimethylhexane 188.7
2,4-Dimethylhexane 187.9
2,5-Dimethylhexane 187.9
3,3-Dimethylhexane 189.1
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3,4-Dimethylhexane 188.3
2,2,3-Trimethylpentane 187.0
2,2,4-Trimethylpentane 186.2
2,3,3-Trimethylpentane 187.4
2,3,4-Trimethylpentane 186.6
C9H20 2-Methyloctane 214.6
2,2,5-Trimethylhexane 209.6
C10H22 2,2,3,3-Tetramethylhexane 230.1

Note: Data compiled and averaged from multiple sources.[3][9] Minor variations may exist
between different references.

Experimental Protocols for Determining
Thermodynamic Properties

The accurate determination of the thermodynamic properties of branched alkanes relies on
precise experimental techniques. The following sections detail the methodologies for key
experiments.

Determination of Enthalpy of Formation (AHf°) via Bomb
Calorimetry

The standard enthalpy of formation of a compound is determined indirectly by measuring its
enthalpy of combustion (AHc®) using a bomb calorimeter and then applying Hess's Law.[7][10]

Principle: A known mass of the alkane is completely combusted in a constant-volume container
(the "bomb") filled with excess oxygen. The heat released by the combustion reaction is
absorbed by the surrounding water bath, and the temperature change of the water is
measured.

Detailed Methodology:
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e Calibration of the Calorimeter:

o A pellet of a substance with a known heat of combustion, typically benzoic acid, of a
precisely known mass (around 1 g) is placed in the sample holder inside the bomb.

o Afuse wire of known length is attached to the electrodes, with the wire in contact with the
benzoic acid pellet.

o The bomb is sealed and purged with oxygen to remove all nitrogen, then filled with high-
pressure (approx. 30 atm) oxygen.[11]

o The bomb is submerged in a known volume of water in the calorimeter.

o The initial temperature of the water is recorded.

o The sample is ignited by passing an electric current through the fuse wire.
o The final temperature of the water after combustion is recorded.

o The heat capacity of the calorimeter (Ccal) is calculated using the known heat of
combustion of benzoic acid and the measured temperature change.

e Combustion of the Branched Alkane:
o A known mass of the liquid branched alkane is placed in a sample holder within the bomb.

o The same procedure as for the calibration is followed: the bomb is sealed, filled with
oxygen, submerged in the water bath, and the initial temperature is recorded.

o The alkane is ignited, and the final temperature is recorded.
 Calculation of Enthalpy of Combustion (AHc®):

o The heat absorbed by the calorimeter and water (qcal) is calculated using: g_cal =C_cal *
AT

o The heat of combustion at constant volume (AUCc) is the negative of gcal.
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o The enthalpy of combustion (AHc®) is then calculated from AUc using the following
eqguation, which accounts for the change in the number of moles of gas (Angas) during the
reaction: AH c°=AU c+An gas*R*T

o Calculation of Enthalpy of Formation (AHf°):

o Hess's Law is applied to the combustion reaction. The AHf° of the alkane is calculated
using the known standard enthalpies of formation of the products (CO2 and H20) and the
experimentally determined AHc® of the alkane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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